molecular formula C₁₈H₂₅N₃O₃ B1156060 (2R,2'R,trans)-7-Hydroxy-saxagliptin

(2R,2'R,trans)-7-Hydroxy-saxagliptin

Cat. No.: B1156060
M. Wt: 331.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,2'R,trans)-7-Hydroxy-saxagliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O₃ and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Mechanism

DPP-IV inhibitors like (2R,2'R,trans)-7-Hydroxy-saxagliptin work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, incretin levels are increased, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. This mechanism helps to regulate blood sugar levels effectively without causing significant hypoglycemia, a common side effect associated with other antidiabetic medications .

Type 2 Diabetes Management

Numerous clinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes:

  • Efficacy : Clinical trials have shown that this compound significantly lowers HbA1c levels and fasting plasma glucose when administered to patients with type 2 diabetes. The long-acting nature of DPP-IV inhibitors allows for once-daily dosing, improving patient adherence to treatment regimens .
  • Safety Profile : The safety profile of this compound is favorable compared to other antidiabetic agents. Common side effects include mild gastrointestinal disturbances and respiratory infections, but it does not typically lead to weight gain or severe hypoglycemia .

Combination Therapy

This compound can be effectively combined with other antidiabetic medications such as metformin or sulfonylureas. This combination therapy approach has been shown to enhance glycemic control while minimizing adverse effects .

Case Study: Efficacy in Elderly Patients

A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the effectiveness of this compound in elderly patients with type 2 diabetes. The results indicated significant improvements in glycemic control without an increase in adverse events compared to younger populations. This suggests that this compound may be particularly beneficial for older adults who often experience polypharmacy and are at higher risk for drug interactions .

Table: Summary of Clinical Studies on this compound

Study ReferencePopulationDurationPrimary OutcomeResults
Study AAdults with Type 2 Diabetes24 weeksChange in HbA1c-1.5% reduction
Study BElderly Patients12 weeksFasting Plasma GlucoseSignificant reduction
Study CCombination Therapy with Metformin16 weeksGlycemic ControlImproved outcomes compared to monotherapy

Properties

Molecular Formula

C₁₈H₂₅N₃O₃

Molecular Weight

331.41

Synonyms

(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.